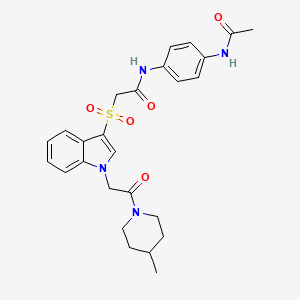

N-(4-acetamidophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O5S/c1-18-11-13-29(14-12-18)26(33)16-30-15-24(22-5-3-4-6-23(22)30)36(34,35)17-25(32)28-21-9-7-20(8-10-21)27-19(2)31/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBVQIUHJOQZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, identified by CAS number 878060-22-1, is a complex organic compound with potential therapeutic applications. Its unique structure combines elements of indole and piperidine, which are known for their biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₀N₄O₅S |

| Molecular Weight | 510.6 g/mol |

| CAS Number | 878060-22-1 |

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives of indole have been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The most potent derivatives demonstrated IC50 values in the low micromolar range, suggesting that this compound could be a candidate for further development in oncology .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies indicated that it significantly reduced edema and inflammation markers comparable to dexamethasone, a standard anti-inflammatory drug. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as IL-1β and TNFα, which are crucial mediators in inflammatory pathways .

The proposed mechanism of action for this compound involves:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.

- Cytokine Modulation : The compound's ability to modulate inflammatory cytokines suggests potential use in treating inflammatory diseases.

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of a series of indole derivatives against HeLa and MCF-7 cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.34 μM to 0.86 μM across different cell lines, highlighting their potential as chemotherapeutic agents .

Study 2: Anti-inflammatory Efficacy

In an experimental model of inflammation induced by Complete Freund's Adjuvant (CFA), treatment with this compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups. This suggests its potential utility in managing inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds with indole and sulfonamide moieties exhibit significant anticancer properties. The incorporation of the piperidine group may enhance bioactivity through improved pharmacokinetics. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that similar compounds led to a notable decrease in tumor growth in various cancer models, suggesting that N-(4-acetamidophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide could serve as a lead compound for further development in oncology .

Neuropharmacological Effects

The piperidine structure is frequently associated with neuroactive properties. Compounds containing piperidine rings have been explored for their potential in treating neurological disorders such as depression and anxiety. The specific structural features of this compound may contribute to modulating neurotransmitter systems, making it a candidate for further investigation in neuropharmacology .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Research indicates that modifications at the acetamide and sulfonamide positions can significantly influence biological activity. For example, altering the substituents on the indole ring has been shown to enhance anticancer potency and selectivity against specific cancer cell lines .

Case Studies

Case Study 1: Anticancer Evaluation

A recent experimental study evaluated the anticancer effects of various derivatives based on the indole-sulfonamide framework. The results indicated that certain modifications led to compounds with IC50 values in the nanomolar range against breast cancer cell lines, highlighting the potential of this compound as a potent anticancer agent .

Case Study 2: Neuroactive Compound Development

In another study focusing on neuropharmacology, researchers synthesized several derivatives of this compound. These derivatives were tested for their ability to modulate serotonin receptors, with some exhibiting promising results in reducing anxiety-like behaviors in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The target compound shares a common acetamide-indole scaffold with several analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key structural comparisons include:

- Sulfonyl vs.

- Heterocyclic Substituents : The 4-methylpiperidinyl group in the target compound may confer improved lipophilicity and blood-brain barrier penetration compared to the unsubstituted piperidine in or the larger azepane ring in .

- Aromatic Substituents : The 4-acetamidophenyl group introduces hydrogen-bonding capacity, contrasting with the electron-withdrawing 4-fluorobenzyl or 4-chlorophenyl groups, which may alter receptor binding specificity.

Pharmacological Implications

- Enzyme Inhibition : Sulfonyl-linked indoles, such as the target compound, are frequently associated with kinase or protease inhibition due to their ability to occupy hydrophobic pockets and interact with catalytic residues .

- Anticancer Potential: Analogs like N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide demonstrate activity against cancer cell lines, suggesting that the target compound’s sulfonyl bridge and 4-methylpiperidinyl group may enhance cytotoxicity or selectivity.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis of structurally analogous sulfonamide-acetamide derivatives typically involves multi-step reactions, such as coupling indole-sulfonyl intermediates with substituted acetamides using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) . Key steps include:

- Amide bond formation : Use of 2,6-lutidine as a base to facilitate nucleophilic attack.

- Temperature control : Maintaining reactions at 0–5°C during reagent addition to minimize side reactions.

- Purification : Employ thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) to monitor progress, followed by aqueous workup and drying over anhydrous Na₂SO₄ .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ to verify indole, sulfonyl, and acetamide proton environments .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ peak).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in analogous compounds with piperidine and indole motifs .

Q. How can researchers assess solubility and stability for in vitro assays?

- Solubility screening : Test in DMSO, PBS, and ethanol at concentrations up to 10 mM, monitoring for precipitation via dynamic light scattering (DLS) .

- Stability studies : Use HPLC-UV at 25°C and 37°C over 72 hours to detect degradation products, particularly at labile sulfonyl or amide bonds .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across similar compounds?

Discrepancies in antimicrobial or enzyme inhibition data may arise from:

- Structural variations : Compare substituents on the piperidine (e.g., 4-methyl vs. 3,5-dimethylphenyl in thienopyrimidine analogs) .

- Assay conditions : Standardize ATP concentration in kinase assays or bacterial strain selection in MIC tests.

- Data normalization : Use positive controls (e.g., ciprofloxacin for antimicrobial studies) to contextualize potency .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Focus on modifying:

- Piperidine substituents : Replace 4-methyl with bulkier groups (e.g., tosyl) to enhance target binding .

- Indole-sulfonyl linkage : Introduce electron-withdrawing groups (e.g., -Cl) to improve metabolic stability .

- Acetamide tail : Explore fluorophenyl or ethoxyphenyl variants to optimize logP for blood-brain barrier penetration .

Q. What computational methods predict target interactions and binding affinities?

- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., COX-2 or bacterial topoisomerases) .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Single-crystal X-ray diffraction : Resolve torsional angles between the indole and acetamide moieties, as seen in N-(4-chlorophenyl)-2-[(pyrimidinyl)sulfanyl]acetamide analogs .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) influencing packing efficiency .

Methodological Considerations

Q. What in vivo models are suitable for pharmacokinetic profiling?

- Rodent studies : Administer 10 mg/kg IV/orally in Sprague-Dawley rats, with LC-MS/MS quantification of plasma levels. Monitor metabolites via MS/MS fragmentation patterns .

- Tissue distribution : Use radiolabeled analogs (¹⁴C-acetamide) to assess accumulation in target organs .

Q. How should researchers address discrepancies in cytotoxicity data?

- Dose-response normalization : Compare IC₅₀ values against reference compounds (e.g., doxorubicin) across multiple cell lines (e.g., HEK293 vs. HepG2) .

- Mechanistic studies : Perform flow cytometry to distinguish apoptosis from necrosis in conflicting datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.